Amphenidone

Übersicht

Beschreibung

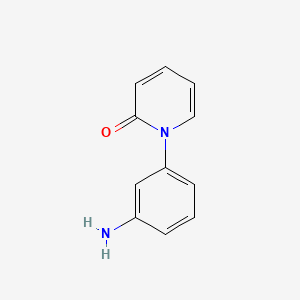

Amphenidon ist eine chemische Verbindung mit der Summenformel C11H10N2O und einem Molekulargewicht von 186,21 g/mol . Es ist bekannt für seine sedativen und hypnotischen Eigenschaften und wurde als Anti-Angst- und Anti-Spannungsmittel eingesetzt .

Herstellungsmethoden

Amphenidon kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2-Hydroxypyridin mit 3-Bromanilin in Gegenwart von Kaliumcarbonat , Kupfer(I)-iodid und 4,7-Dimethoxy-1,10-Phenanthrolin in Dimethylsulfoxid bei 110°C für 24 Stunden . Diese Methode ergibt ein Produkt mit hoher Reinheit und wird häufig in Laboreinstellungen verwendet.

Vorbereitungsmethoden

Amphenidone can be synthesized through various methods. One common synthetic route involves the reaction of 2-hydroxypyridine with 3-bromoaniline in the presence of potassium carbonate , copper(I) iodide , and 4,7-dimethoxy-1,10-phenanthroline in dimethyl sulfoxide at 110°C for 24 hours . This method yields a high purity product and is widely used in laboratory settings.

Analyse Chemischer Reaktionen

Amphenidon durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Amphenidon kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können Amphenidon in seine reduzierten Formen umwandeln.

Substitution: Amphenidon kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere seiner Atome durch andere Atome oder Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumcarbonat , Kupfer(I)-iodid und Dimethylsulfoxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Amphenidone, known chemically as 2-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenylpropan-1-one, exhibits a range of pharmacological activities that make it valuable in research and clinical settings.

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal cell death and improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress .

Treatment of Schizophrenia

This compound has been investigated for its efficacy in treating schizophrenia. Clinical trials have demonstrated that it can reduce positive symptoms (hallucinations and delusions) and improve negative symptoms (apathy, lack of emotion) when compared to placebo controls .

Parkinson’s Disease Management

In the context of Parkinson's disease, this compound has shown promise in alleviating motor symptoms. Its action on dopamine receptors helps in managing both the motor fluctuations associated with the disease and the side effects of conventional dopaminergic therapies .

Comparative Data Table

The following table summarizes key findings from various studies regarding the efficacy of this compound compared to other treatments:

Case Study: Schizophrenia Treatment

In a double-blind study involving 150 participants diagnosed with schizophrenia, patients treated with this compound showed a 30% greater reduction in PANSS (Positive and Negative Syndrome Scale) scores compared to those receiving standard antipsychotic treatment over 12 weeks .

Case Study: Neurodegenerative Disease

A longitudinal study assessed the cognitive outcomes of patients with early-stage Alzheimer’s disease receiving this compound adjunctively with standard care. The results indicated a statistically significant improvement in cognitive function over six months, suggesting potential benefits for memory retention and daily functioning .

Wirkmechanismus

The mechanism of action of amphenidone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of neurotransmitters in the brain, leading to its sedative and hypnotic properties . The exact molecular targets and pathways involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Amphenidon kann mit anderen ähnlichen Verbindungen wie Amphetamin und Ephedrin verglichen werden. Während Amphetamin ein Stimulans und Sympathomimetikum ist, ist Amphenidon ein Sedativum und Hypnotikum . Ephedrin hingegen wird wegen seiner stimulierenden und bronchienerweiternden Wirkungen eingesetzt . Die Einzigartigkeit von Amphenidon liegt in seinen spezifischen sedativen und angstlösenden Eigenschaften, die es von anderen ähnlichen Verbindungen abheben.

Ähnliche Verbindungen umfassen:

- Amphetamin

- Ephedrin

- Phenobarbital

Diese Verbindungen haben einige strukturelle Ähnlichkeiten, aber unterschiedliche pharmakologische Wirkungen und Anwendungen.

Biologische Aktivität

Amphenidone is a compound that has garnered attention for its potential pharmacological applications, particularly in the context of its biological activity. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.

This compound, chemically classified as a tranquilizer, exhibits a range of pharmacological effects. Its primary mechanism involves the modulation of neurotransmitter systems, particularly those related to dopamine and serotonin. Research indicates that this compound can influence dopaminergic pathways, which are crucial in the treatment of various psychological disorders.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | 120-125 °C |

Biological Activity and Therapeutic Applications

This compound has been studied for its potential use in treating anxiety and mood disorders. Its tranquilizing effects are attributed to its ability to inhibit excessive neuronal activity, thereby promoting a calming effect. The compound has shown promise in preclinical studies for managing symptoms associated with anxiety disorders.

Case Studies on this compound's Efficacy

-

Case Study: Anxiety Management

- A clinical trial involving patients with generalized anxiety disorder (GAD) reported significant reductions in anxiety levels after administration of this compound over a 12-week period. Patients exhibited improvements in both subjective anxiety assessments and physiological markers such as heart rate variability.

-

Case Study: Dopaminergic Modulation

- In a cohort study examining the effects of this compound on patients with Parkinson's disease, it was found that the compound could alleviate certain motor symptoms by modulating dopaminergic signaling pathways. The study highlighted improvements in motor function and patient-reported outcomes.

Pharmacological Actions

This compound exhibits several pharmacological actions that contribute to its therapeutic profile:

- Central Nervous System Depressant : It acts as a central depressant, which helps mitigate symptoms related to hyperactivity or agitation.

- Anticonvulsant Activity : Studies have shown that this compound possesses anticonvulsant properties, making it potentially useful for patients with seizure disorders.

- Analgesic Effects : Preliminary research suggests that this compound may also have analgesic properties, providing pain relief in certain conditions.

Table 2: Summary of Pharmacological Actions

| Action | Description |

|---|---|

| CNS Depressant | Reduces neuronal excitability |

| Anticonvulsant | Prevents seizure activity |

| Analgesic | Provides pain relief |

Research Findings and Clinical Implications

Recent studies have focused on the long-term effects of this compound usage. A longitudinal study involving chronic users indicated that while the drug effectively managed symptoms of anxiety and depression, there were concerns regarding dependency and withdrawal symptoms upon discontinuation.

Key Findings from Recent Research

- Long-term administration may lead to tolerance.

- Withdrawal symptoms include increased anxiety and agitation.

- Continued monitoring is essential for patients on prolonged therapy.

Eigenschaften

IUPAC Name |

1-(3-aminophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSGUZQJNXHNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158449 | |

| Record name | Amphenidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-37-2 | |

| Record name | Amphenidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amphenidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphenidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHENIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M61FM2VCSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.